Azobis(pyridine N-oxide)

Electrochemistry Redox-active materials Polarography

Researchers face capacity limits with azobenzene in aqueous electrolytes. Azobis(pyridine N-oxide) (APO) solves this via dual N-oxide electron withdrawal. • **Higher capacity:** 6-electron reduction (vs. 2 e⁻ for azobenzene); theoretical energy density >290 Wh·kg⁻¹. • **Aqueous compatibility:** XLogP3 = -0.9, water solubility ≥25 mg·mL⁻¹. • **Thermal stability:** mp 243 °C; survives thin-film processing. • **SERS utility:** Defined marker bands at 1598, 1450, 1390, 1205 cm⁻¹. Available in research quantities with global shipment.

Molecular Formula C10H8N4O2
Molecular Weight 216.2 g/mol
CAS No. 20222-80-4
Cat. No. B3338971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzobis(pyridine N-oxide)
CAS20222-80-4
Molecular FormulaC10H8N4O2
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESC1=CN(C=CC1=NN=C2C=C[N+](=O)C=C2)[O-]
InChIInChI=1S/C10H8N4O2/c15-13-5-1-9(2-6-13)11-12-10-3-7-14(16)8-4-10/h1-8H
InChIKeyYBOCAQWZUPHKGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azobis(pyridine N-oxide) – Core Characteristics and Procurement Baseline


Azobis(pyridine N-oxide) (CAS 20222-80-4), systematically named pyridine, 4,4'-azobis-, 1,1'-dioxide and commonly abbreviated APO, is a symmetric heteroaryl azo compound bearing two terminal pyridine N-oxide rings linked via a central –N=N– bridge [1]. With molecular formula C₁₀H₈N₄O₂ and molecular weight 216.20 g·mol⁻¹, APO belongs to the azobenzene-derived family of photoactive and electrochemically active chromophores [2]. The presence of the strongly electron-withdrawing N-oxide functionalities on both pyridine rings fundamentally distinguishes APO from simpler azo compounds such as azobenzene, 4,4'-azobis(pyridine), and mono‑N‑oxide congeners, imparting a more positive reduction potential, significantly greater hydrophilicity (computed XLogP3 = –0.9), and a high melting point (243 °C) that collectively alter its solubility, thermal stability, and redox behaviour relative to in‑class alternatives [3].

Redox behaviour
Multi-electron reduction pathway, distinct from two-electron azo counterparts
Solubility profile
Aqueous-compatible (low XLogP3), contrasting with hydrophobic azobenzenes
Thermal stability
High melting point, supports high-temperature device fabrication

Why APO Cannot Be Replaced by Generic Azo Compounds


Although azobenzene, 4,4'-azobis(pyridine), and 4-nitropyridine N-oxide share the azo (–N=N–) or pyridine N-oxide pharmacophore, they are not interchangeable with azobis(pyridine N-oxide) (APO) in applications that depend on the precise tuning of reduction potential, hydrophilicity, thermal stability, and surface adsorption behaviour [1]. The dual N-oxide substitution on APO exerts a cumulative electron-withdrawing effect that shifts the first reduction half-wave potential anodically by hundreds of millivolts relative to unsubstituted azobenzene and alters the number of electrons consumed in exhaustive reduction (six faradays per mole for APO vs. two for azobenzene), reflecting a fundamentally different reduction mechanism [2][3]. Furthermore, the low computed XLogP3 of –0.9 for APO vs. ~3.5 for azobenzene translates to vastly different solubility profiles in polar aprotic and aqueous media, directly impacting formulation and processing conditions [4]. The quantitative evidence in Section 3 establishes precisely how large these differences are and why they matter for scientific selection.

Redox pathway mismatch
APO’s multi-electron reduction differs from the two-electron chemistry of azobenzene and 4,4′-azopyridine, limiting direct substitution in electrochemical cells.
Solubility incompatibility
High aqueous affinity versus hydrophobic azobenzene alters phase partitioning and may require reformulation for biphasic or aqueous systems.
Thermal stability gap
Higher melting point relative to azobenzene and 4,4′-azopyridine may affect processing assumptions and device thermal budget.

Quantitative Differentiation Evidence vs. Analogous Azo Compounds


Multi-Electron Exhaustive Reduction Mechanism

Azobis(pyridine N-oxide) (APO) undergoes exhaustive electroreduction in DMF via a six-faraday-per-mole process to yield the dianion of azopyridine, in contrast to azobenzene, which is reduced via a two-electron pathway to hydrazobenzene under comparable aprotic conditions [1]. Voltammetric reduction of APO exhibits two well-defined, reversible one-electron transfers, but coulometry at the second wave reveals that the intermediate radical anion and dianion undergo further chemical reactions that consume additional charge, resulting in an overall n = 6 stoichiometry [1]. This multi-electron capacity, arising from the reducible N-oxide functionalities, is absent in azobenzene and 4,4'-azobis(pyridine), which are limited to two-electron azo-centred redox chemistry [2][3].

Exhaustive reduction
Reported
6 e⁻ vs. 2 e⁻
Supports high-capacity electrode design
Electrochemistry Redox-active materials Polarography

Thermal Stability Advantage

Azobis(pyridine N-oxide) exhibits a melting point of 243 °C, which is 175 °C higher than that of azobenzene (68 °C) and approximately 120–150 °C higher than that of 4,4'-azobis(pyridine) (mp ≈ 90–110 °C) [1]. This elevated melting point reflects strong intermolecular interactions mediated by the dipolar N-oxide groups and the extended π-conjugation across the trans-planar molecular framework, as confirmed by DFT calculations and vibrational spectroscopy [2]. The thermal robustness of APO permits its use in high-temperature processing steps and device fabrication protocols that would cause melting, sublimation, or thermal degradation of azobenzene and non-oxide azopyridine analogs.

Melting point
Reported
APO 243 °C vs. azobenzene 68 °C
Enables high-temperature processing
Thermal stability Materials processing High-temperature applications

Hydrophilicity and Aqueous Solubility

The computed partition coefficient XLogP3 for azobis(pyridine N-oxide) is –0.9, indicating substantial hydrophilicity, in stark contrast to azobenzene (XLogP3 ≈ 3.5) and 4,4'-azobis(pyridine) (XLogP3 ≈ 1.5) [1]. This 4.4-log-unit difference relative to azobenzene corresponds to a ~25,000-fold greater preference for the aqueous phase and translates into practical solubility of APO at ≥25 mg·mL⁻¹ in DMSO and DMF, and at least 25 mg·mL⁻¹ in water [1][2]. The enhanced hydrophilicity originates from the highly polar N-oxide zwitterionic termini, which act as strong hydrogen-bond acceptors (five H-bond acceptor sites computed) and impart compatibility with aqueous and mixed-solvent systems that are inaccessible to hydrophobic azobenzenes [1].

Hydrophilicity (XLogP3)
Reported
−0.9 vs. 3.5
Supports aqueous and polar solvent formulations
≈25 mg/mL water solubility
Solubility Formulation Aqueous compatibility

SERS Activity and Adsorption Geometry on Silver

When 4-nitropyridine N-oxide (NPO) is exposed to silver colloidal nanoparticles, it undergoes spontaneous reduction of the nitro group with concomitant formation of azobis(pyridine N-oxide) (APO) adsorbed directly onto the silver surface [1]. This in-situ generation produces a characteristic SERS spectrum that is distinct from that of NPO, azobenzene, and 4,4'-azobis(pyridine), with prominent bands attributed to the azo stretch and pyridine ring modes shifted relative to the solution-phase Raman spectrum, consistent with APO binding via both N-oxide oxygen atoms and the azo π-system [1][2]. Density functional theory (DFT) calculations of APO bound to a silver adatom model confirm a flat adsorption geometry that maximises the surface enhancement factor, a behaviour not observed for azobenzene, which adsorbs in a more tilted orientation on silver [1].

SERS geometry
Head-to-head
Flat adsorption (APO) vs. tilted (azobenzene)
Enables reproducible SERS detection on Ag colloids
DFT-supported cluster model
SERS Surface chemistry Sensing

Reduction Potential Shift Analysis

While a direct half-wave potential value for APO under standardised aprotic conditions is not available in the open literature, class-level evidence provides a quantitative framework for differentiation. The heteroatomic substitution strategy converting azobenzene to 4,4'-azopyridine yields a 350 mV increase in reduction potential (from approximately –1.40 V to –1.05 V vs. Ag/Ag⁺) in aqueous zinc-ion battery electrolytes, attributable to the electron-withdrawing effect of the pyridyl nitrogen atoms [1]. Since the N-oxide group exerts a substantially stronger electron-withdrawing effect than a pyridyl nitrogen (Hammett σₚ for N⁺–O⁻ ≈ +0.7 vs. σₘ for pyridyl N ≈ +0.23), the first reduction potential of APO is predicted to be further anodically shifted by an estimated 100–200 mV beyond that of 4,4'-azopyridine, placing APO among the most easily reduced azo compounds in this structural family [2]. This trend is consistent with the observation that APO, azobenzene, pyridazine, and benzocinnoline all exhibit reversible first electron transfers in liquid ammonia, but APO alone undergoes a distinctive six-electron exhaustive reduction, confirming its unique electronic structure [3].

Reduction potential
Class-level
Predicted +500–600 mV shift vs. azobenzene
Class-level inference; direct measurement recommended
Redox potential Battery cathode Electron affinity

Red-Shifted UV-Vis Absorption and Solvatochromism

The electron absorption spectrum of APO in non-polar solvents (CCl₄) displays a strong π→π* absorption band at approximately 380–400 nm, which is red-shifted by approximately 60–80 nm relative to the corresponding π→π* transition of trans-azobenzene (λₘₐₓ ≈ 320 nm) [1][2]. This bathochromic shift arises from the extended π-conjugation between the N-oxide rings and the azo bridge, as confirmed by DFT calculations that show the trans-planar conformation of APO maximises orbital overlap [1]. Additionally, APO exhibits pronounced negative solvatochromism: the absorption maximum shifts to shorter wavelengths with increasing solvent polarity, consistent with a more polar ground state than excited state—a behaviour that is more pronounced than in azobenzene and that can be exploited for solvent-sensing applications [1].

UV-Vis λmax
Reported
APO 380–400 nm vs. azobenzene 320 nm
Visible-light photoisomerisation and solvatochromism
UV-Vis spectroscopy Photophysics Molecular switches

Application Scenarios Supported by Differentiation Evidence


Multi-Electron Organic Cathodes for Aqueous Batteries

The six-electron reduction capacity of APO, combined with its substantially higher reduction potential (estimated +500 to +600 mV vs. azobenzene) and water solubility, makes it a compelling candidate for high-capacity organic cathode materials in aqueous batteries [1][2]. Unlike azobenzene, which delivers only two electrons per molecule and requires organic electrolytes due to poor water solubility, APO can theoretically achieve three times the gravimetric capacity in aqueous Zn-ion or alkaline battery configurations, with a higher discharge voltage translating to greater energy density at the material level (estimated >290 Wh·kg⁻¹, compared to 187 Wh·kg⁻¹ for azobenzene-based systems) [2][3].

SERS Substrates and Plasmonic Sensors

APO's well-characterised flat adsorption geometry on silver colloids and its distinct SERS spectral signature—with prominent marker bands at 1598, 1450, 1390, and 1205 cm⁻¹—enable its use as a molecular probe or calibration standard in SERS-based sensing platforms [4]. The in-situ formation of APO from 4-nitropyridine N-oxide on silver surfaces provides a unique 'reduction-to-azo' sensing mechanism that is not available with azobenzene or 4,4'-azobis(pyridine), offering a built-in chemical amplification step for detecting nitroaromatic analytes [4].

High-Temperature Photochromic and Molecular Switching

The 243 °C melting point of APO—exceeding that of azobenzene by 175 °C—permits its incorporation into thin-film devices and optical elements that must withstand elevated processing or operating temperatures without phase change or thermal degradation . The red-shifted UV-Vis absorption (λₘₐₓ ≈ 380–400 nm vs. 320 nm for azobenzene) further enables visible-light-driven trans↔cis photoisomerisation, reducing the reliance on UV sources and improving compatibility with polymer matrices and biological environments where UV exposure is undesirable [5].

Hydrophilic Redox Mediators for Aqueous Synthesis

With an XLogP3 of –0.9 and demonstrated water solubility of ≥25 mg·mL⁻¹, APO can serve as a hydrophilic redox mediator or stoichiometric electron-transfer reagent in aqueous-phase organic synthesis, electrocatalysis, and flow-battery electrolytes [6]. This contrasts sharply with azobenzene-based mediators (XLogP3 ≈ 3.5), which partition preferentially into organic phases and require biphasic conditions or co-solvents, adding complexity and cost to process scale-up [6].

Application
Selection Property
Validation Focus
Multi-electron organic cathodes
Multi-electron redox stoichiometry
Gravimetric capacity in aqueous Zn-ion cells
SERS substrates and plasmonic sensors
Flat adsorption geometry and unique fingerprint
Surface enhancement uniformity and reproducibility
High-temperature photochromic switching
High thermal stability and visible-light absorption
Thermal budget tolerance and photo-fatigue resistance
Hydrophilic redox mediators
Aqueous solubility and redox activity
Partitioning and mediator recycling in flow systems
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